molecular formula C17H26N2O6 B2825111 1-(3,4-Dimethoxybenzyl)-3-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)urea CAS No. 2309750-15-8

1-(3,4-Dimethoxybenzyl)-3-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)urea

Cat. No.: B2825111
CAS No.: 2309750-15-8
M. Wt: 354.403
InChI Key: STKJNHQAKKHBKK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)urea is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)urea typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzyl chloride and 3-(2-hydroxyethoxy)tetrahydrofuran.

    Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including nucleophilic substitution and protection-deprotection steps, to form intermediate compounds.

    Final Coupling Reaction: The intermediate compounds are then coupled under specific reaction conditions, such as the presence of a base and a coupling agent, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • **1-(3,4-Dimethoxybenzyl)-3-(tetrahydrofuran-3-yl)methyl)urea
  • **1-(3,4-Dimethoxybenzyl)-3-((3-(2-hydroxyethoxy)tetrahydrofuran-2-yl)methyl)urea

Uniqueness

1-(3,4-Dimethoxybenzyl)-3-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)urea is unique due to its specific structural features, such as the presence of both dimethoxybenzyl and hydroxyethoxy tetrahydrofuran moieties. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O6/c1-22-14-4-3-13(9-15(14)23-2)10-18-16(21)19-11-17(25-8-6-20)5-7-24-12-17/h3-4,9,20H,5-8,10-12H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKJNHQAKKHBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2(CCOC2)OCCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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